N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxy-2-thiophen-3-ylethyl)-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c1-17-9(8-2-5-18-7-8)6-13-11(16)14-4-3-12-10(14)15/h2,5,7,9H,3-4,6H2,1H3,(H,12,15)(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVCLOKCEMDRPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)N1CCNC1=O)C2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the thiophene derivative One common approach is the reaction of thiophene with appropriate reagents to introduce the methoxy group at the 2-position
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and specific reaction conditions are optimized to ensure high yield and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide has shown promise in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Medicine: In the medical field, this compound is being investigated for its potential therapeutic properties. It may have applications in the treatment of diseases such as cancer, inflammation, and infectious diseases. Ongoing research aims to elucidate its mechanism of action and optimize its efficacy.
Industry: In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism by which N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
BK44959 (N-[2-Methoxy-2-(2-Methoxyphenyl)ethyl]-2-oxoimidazolidine-1-carboxamide)
- Molecular Formula : C₁₄H₁₉N₃O₄
- Molecular Weight : 293.32 g/mol
- Key Differences : Replaces the thiophen-3-yl group with a 2-methoxyphenyl substituent.
- Significance: This analog demonstrates the impact of aromatic substituents on solubility and bioavailability.
F32 (3-(3-Chlorophenyl)-4-(6-chloropyridin-3-yl)-N-(5-nitrothiazol-2-yl)-2-oxoimidazolidine-1-carboxamide)
- Molecular Formula : C₁₈H₁₃Cl₂N₆O₄S
- Molecular Weight : 491.30 g/mol (calculated)
- Key Differences : Incorporates chlorophenyl, chloropyridinyl, and nitrothiazolyl groups.
- Biological Activity: Acts as a MurA enzyme inhibitor with antibacterial properties, highlighting the role of electron-withdrawing substituents (e.g., Cl, NO₂) in enhancing target affinity .
Isocarbamid (N-(2-Methylpropyl)-2-oxoimidazolidine-1-carboxamide)
- Molecular Formula : C₇H₁₃N₃O₂
- Molecular Weight : 183.20 g/mol
- Key Differences : Features a simple 2-methylpropyl chain instead of methoxy-thiophen-ethyl.
- Application : Used as a pesticide, underscoring the versatility of the 2-oxoimidazolidine scaffold in diverse fields .
Thiophen-3-yl-Containing Compounds
S5 ((E)-3-(Thiophen-3-yl)-N-(2,2,2-trichloro-1-(3-(quinolin-8-yl)thioureido)ethyl)acrylamide)
PT-ADA-PPR (Polymer with Thiophene and Adamantine Groups)
- Structure : Contains a thiophen-3-yl-ethyloxy chain linked to an adamantine-carboxamide.
- Application : Functions as a dual-color lysosome-specific imaging agent, demonstrating the utility of thiophene derivatives in bioimaging .
Comparative Data Table
Key Insights from Comparative Analysis
Impact of Substituents: Thiophen-3-yl vs. Methoxyphenyl: The thiophene ring in the target compound may improve membrane permeability compared to BK44959’s methoxyphenyl due to increased lipophilicity.
Biological Relevance :
- Thiophen-3-yl-containing compounds (e.g., S5, PT-ADA-PPR) demonstrate utility in enzyme binding and imaging, suggesting the target compound could be explored in similar contexts .
Synthetic Strategies :
- and highlight methods for introducing thiophene and carboxamide groups via coupling reactions, which may guide the synthesis of the target compound.
Biological Activity
N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Imidazolidine ring : This heterocyclic structure is known for its diverse biological activities.
- Carboxamide group : Enhances solubility and bioactivity.
- Thiophene and methoxy substituents : These groups are associated with various pharmacological effects, including anti-inflammatory and anticancer activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example, derivatives of imidazolidinones have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assessment
In a study evaluating similar compounds, it was found that certain derivatives exhibited IC50 values as low as 0.017 µM against HepG2 liver cancer cells, indicating strong cytotoxic activity compared to standard chemotherapeutics like Staurosporine (IC50 = 5.07 µM) . The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HepG2 | TBD | TBD |
| Compound 4 | HepG2 | 0.017 | Apoptosis induction, PI3K/AKT inhibition |
| Staurosporine | HepG2 | 5.07 | Apoptosis induction |
Antioxidant Activity
This compound has also been investigated for its antioxidant properties. Compounds with similar structures have been shown to enhance antioxidant enzyme levels such as catalase (CAT) and superoxide dismutase (SOD), which play crucial roles in mitigating oxidative stress .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer progression.
- Signal Transduction Pathways : The compound has been shown to modulate pathways such as PI3K/AKT, which are critical in cell survival and proliferation .
- Gene Expression Modulation : Treatment with related compounds resulted in increased expression of pro-apoptotic genes (e.g., p53, Caspase 3) while decreasing anti-apoptotic factors (e.g., Bcl-2) .
Research Findings and Future Directions
The current research indicates that this compound holds promise as a therapeutic agent in cancer treatment due to its multifaceted biological activities. Future studies should focus on:
- In Vivo Studies : To confirm efficacy and safety profiles.
- Mechanistic Studies : To elucidate the precise molecular interactions and pathways involved.
- Structure–Activity Relationship (SAR) : To optimize the compound's pharmacological properties through chemical modifications.
Q & A
Q. What are the recommended synthetic routes for N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide, and how do reaction conditions influence yield?
The synthesis typically involves a multi-step process starting with the formation of the imidazolidinone core, followed by functionalization with thiophene and methoxyethyl groups. A common approach includes:
- Step 1 : Condensation of a substituted ethylamine with a carboxamide precursor under basic conditions (e.g., DMF with KCO) .
- Step 2 : Introduction of the thiophene moiety via nucleophilic substitution or coupling reactions. Thiophene derivatives often require palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective attachment .
- Optimization : Reaction temperature (70–100°C) and solvent polarity (DMF > THF) significantly affect yields. For example, THF may reduce side reactions compared to DMF in alkylation steps .
Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?
- NMR/HRMS : H NMR peaks for the methoxy group (~δ 3.3 ppm) and thiophene protons (δ 6.8–7.4 ppm) are critical. HRMS (ESI) should match the calculated [M+H] mass within 2 ppm accuracy, as demonstrated in related imidazolidine carboxamides .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. Data collection at low temperature (100 K) improves resolution, and hydrogen bonding patterns can validate the carboxamide-thiophene interaction .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Enzyme Inhibition : Screen against bacterial MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) using a spectrophotometric assay monitoring NADH consumption at 340 nm .
- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ampicillin as a control .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for MurA inhibition?
- Substituent Effects : Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to enhance binding to MurA’s active site. Evidence from analogous compounds shows a 10-fold increase in potency when methoxy is substituted with Cl .
- Thiophene Modifications : Introduce methyl or halogens at the thiophene 5-position to improve hydrophobic interactions. For example, 5-methylthiophene derivatives show higher membrane permeability in logP assays .
Q. What computational and experimental methods resolve contradictions in crystallographic data for imidazolidine derivatives?
- Density Functional Theory (DFT) : Compare calculated (B3LYP/6-311+G(d,p)) and experimental bond lengths to identify discrepancies in the imidazolidinone ring geometry .
- Twinned Data Refinement : Use SHELXL’s TWIN command to handle pseudo-merohedral twinning, common in flexible carboxamide structures .
Q. How does the compound’s stability under physiological conditions impact in vivo studies?
- pH Stability : Perform HPLC-based degradation studies in simulated gastric fluid (pH 2) and plasma (pH 7.4). Related compounds show 90% stability at pH 7.4 over 24 hours but degrade rapidly at pH < 4 .
- Metabolite Profiling : LC-MS/MS identifies primary metabolites (e.g., sulfoxidation of thiophene) in liver microsome assays .
Methodological Tables
Q. Table 1: Key Synthetic Parameters and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | KCO, DMF, 80°C | 65–75 | |
| 2 | Pd(PPh), THF, reflux | 50–60 |
Q. Table 2: Comparative Bioactivity of Analogues
| Substituent | MurA IC (μM) | MIC (S. aureus) (μg/mL) |
|---|---|---|
| -OCH (Parent) | 12.4 | 64 |
| -Cl | 1.2 | 16 |
| -NO | 8.9 | 32 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
